Cas no 2228796-23-2 (1-(6-methoxy-1H-indol-2-yl)methylcyclopropan-1-ol)

1-(6-methoxy-1H-indol-2-yl)methylcyclopropan-1-ol is a versatile organic compound featuring a unique 1H-indole moiety and a cyclopropanic ring. Its structure enables a wide range of synthetic transformations, making it a valuable intermediate in the synthesis of complex organic molecules. The compound exhibits excellent stability and reactivity, facilitating efficient and selective reactions in medicinal chemistry.
1-(6-methoxy-1H-indol-2-yl)methylcyclopropan-1-ol structure
2228796-23-2 structure
Product Name:1-(6-methoxy-1H-indol-2-yl)methylcyclopropan-1-ol
CAS No:2228796-23-2
MF:C13H15NO2
MW:217.263703584671
CID:6059206
PubChem ID:165648330
Update Time:2025-07-23

1-(6-methoxy-1H-indol-2-yl)methylcyclopropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(6-methoxy-1H-indol-2-yl)methylcyclopropan-1-ol
    • 2228796-23-2
    • EN300-1732525
    • 1-[(6-methoxy-1H-indol-2-yl)methyl]cyclopropan-1-ol
    • Inchi: 1S/C13H15NO2/c1-16-11-3-2-9-6-10(14-12(9)7-11)8-13(15)4-5-13/h2-3,6-7,14-15H,4-5,8H2,1H3
    • InChI Key: LVWKDYKMZWWXMX-UHFFFAOYSA-N
    • SMILES: OC1(CC2=CC3C=CC(=CC=3N2)OC)CC1

Computed Properties

  • Exact Mass: 217.110278721g/mol
  • Monoisotopic Mass: 217.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 45.2Ų

1-(6-methoxy-1H-indol-2-yl)methylcyclopropan-1-ol Pricemore >>

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Additional information on 1-(6-methoxy-1H-indol-2-yl)methylcyclopropan-1-ol

Professional Introduction to 1-(6-methoxy-1H-indol-2-yl)methylcyclopropan-1-ol (CAS No. 2228796-23-2)

1-(6-methoxy-1H-indol-2-yl)methylcyclopropan-1-ol, a compound with the CAS number 2228796-23-2, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a cyclopropan moiety combined with an indole derivative suggests unique electronic and steric properties that make it a promising candidate for further exploration.

The indole scaffold, known for its prevalence in bioactive natural products and pharmaceuticals, contributes to the compound's pharmacological interest. Specifically, the 6-methoxy substituent on the indole ring enhances its metabolic stability and influences its interactions with biological targets. This modification is particularly relevant in the context of developing small-molecule inhibitors or modulators for therapeutic purposes.

The cyclopropanone ring in 1-(6-methoxy-1H-indol-2-yl)methylcyclopropan-1-ol introduces additional conformational constraints, which can be exploited to fine-tune binding affinities and selectivity. Such structural features are often leveraged in the design of novel drugs to achieve optimal pharmacokinetic profiles. Recent studies have highlighted the importance of cyclopropane derivatives in medicinal chemistry, demonstrating their ability to modulate enzyme activity and receptor binding.

In the realm of drug discovery, the synthesis and characterization of 1-(6-methoxy-1H-indol-2-yl)methylcyclopropan-1-ol have been influenced by advancements in synthetic methodologies. Modern techniques, such as transition-metal-catalyzed reactions and organometallic chemistry, have enabled the efficient construction of complex molecular architectures. These methods have not only improved yield but also allowed for greater functional group tolerance, facilitating the exploration of diverse chemical space.

The compound's potential therapeutic applications are further underscored by its structural similarity to known bioactive molecules. For instance, indole derivatives have been extensively studied for their roles in neurotransmitter modulation and anti-inflammatory effects. The incorporation of a cyclopropanone moiety into this framework may enhance these properties while introducing new mechanisms of action. This dual functionality makes 1-(6-methoxy-1H-indol-2-yl)methylcyclopropan-1-ol a compelling subject for further investigation.

Recent research has begun to elucidate the pharmacological profile of related compounds, providing insights into their mechanisms of interaction with biological targets. For example, studies on indole-based scaffolds have revealed their ability to modulate serotonin receptors, which are implicated in various neurological disorders. The presence of a methoxy group in 1-(6-methoxy-1H-indol-2-yl)methylcyclopropan-1-ol may enhance its affinity for these receptors, potentially leading to improved therapeutic efficacy.

The cyclopropanone ring is particularly noteworthy for its ability to engage in non-covalent interactions with biological targets. These interactions can be tailored by modifying the substituents on the ring, allowing for precise control over binding affinity and selectivity. This flexibility is crucial in drug design, where optimal binding properties are essential for achieving desired pharmacological outcomes.

From a synthetic perspective, 1-(6-methoxy-1H-indol-2-yl)methylcyclopropan-1-ol exemplifies the sophistication achievable through modern organic synthesis techniques. The integration of multiple functional groups into a single molecular framework requires careful planning and execution but offers significant rewards in terms of molecular diversity and biological activity. Advances in computational chemistry have also played a pivotal role in guiding synthetic strategies, enabling researchers to predict and optimize molecular structures with greater accuracy.

The compound's potential extends beyond traditional pharmaceutical applications. Its unique structural features make it a valuable tool for studying molecular recognition processes and developing novel chemical probes. Such probes can be used to investigate enzyme mechanisms or identify new therapeutic targets, contributing to our fundamental understanding of biological systems.

In conclusion, 1-(6-methoxy-1H-indol-2-yl)methylcyclopropan-1-ol (CAS No. 2228796-23-2) represents a significant advancement in pharmaceutical chemistry. Its intricate structure and promising pharmacological properties make it a compelling candidate for further exploration. As research continues to uncover new applications for this compound and related derivatives, its importance in drug discovery is likely to grow.

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